2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid
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Overview
Description
2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid typically involves the reaction of piperidine derivatives with appropriate reagents. One common method includes the use of 4-hydroxypiperidine as a starting material, which is then reacted with 2-methylpropanoic acid under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in the industrial production of such compounds .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The hydroxyl group and the piperidine ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyl group and exhibit diverse biological activities.
Piperidine derivatives: Compounds like 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides are structurally related and have applications in drug discovery.
Uniqueness
2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
328401-32-7 |
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Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(4-hydroxypiperidin-4-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-8(2,7(11)12)9(13)3-5-10-6-4-9/h10,13H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
DFNZVLSKRJSPTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)C1(CCNCC1)O |
Origin of Product |
United States |
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